N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide

CYP450 inhibition drug-drug interaction phthalimide SAR

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS 923088-84-0) is a synthetic small molecule (C19H18N2O5S; MW 386.4 g/mol) that integrates a phthalimide (1,3-dioxoisoindoline) core, a butanamide linker, and a terminal 4-methylbenzenesulfonyl (tosyl) group. The compound belongs to the phthalimide-sulfonamide hybrid class, a chemotype known for interactions with cytochrome P450 isoforms and sigma receptors.

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
CAS No. 923088-84-0
Cat. No. B6492673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide
CAS923088-84-0
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C19H18N2O5S/c1-12-4-7-14(8-5-12)27(25,26)10-2-3-17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24)
InChIKeyWXTYEIVUYCIXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS 923088-84-0): Chemical Class, Core Architecture, and Procurement Identity


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS 923088-84-0) is a synthetic small molecule (C19H18N2O5S; MW 386.4 g/mol) that integrates a phthalimide (1,3-dioxoisoindoline) core, a butanamide linker, and a terminal 4-methylbenzenesulfonyl (tosyl) group . The compound belongs to the phthalimide-sulfonamide hybrid class, a chemotype known for interactions with cytochrome P450 isoforms and sigma receptors [1]. Its well-defined, three-module architecture—aromatic sulfonyl head, four-carbon flexible linker, and isoindole-1,3-dione tail—provides a modular scaffold for systematic structure–activity relationship (SAR) exploration in drug discovery and chemical biology programs [1].

Why In-Class Substitution Fails: Structural Determinants Differentiating N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide from Superficially Similar Analogs


Within the phthalimide-sulfonamide series, minor structural modifications—including sulfonyl aryl substituent identity, linker length, and isoindole N-substitution—generate pronounced differences in target engagement and physicochemical properties. Kolukisaoglu et al. demonstrated that among 480 phthalimide derivatives, the N-substituent on the isoindole ring critically governs CYP2C9/19 inhibitory potency, while unrelated isoforms CYP2D6 and CYP3A4 remain unaffected [1]. The target compound’s unique combination of a tosyl (4-methylphenylsulfonyl) terminus and a four-carbon butanamide linker creates a hydrogen-bonding and steric profile distinct from its chloro-, fluoro-, benzyl-, or unsubstituted phenylsulfonyl counterparts, as well as from analogs with shorter propanamide or direct sulfonamide linkages. Consequently, neither biological activity nor solubility can be extrapolated from related members of this chemotype without experimental verification.

Product-Specific Quantitative Differentiation Evidence for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide


CYP2C9/19 Isoform Selectivity Fingerprint: Phthalimide Class-Level Evidence with Substituent-Dependent SAR

A 480-compound phthalimide library screen identified that approximately 57.5% of tested derivatives significantly inhibited CYP2C19, with parallel inhibition patterns for CYP2C9, whereas CYP2D6 and CYP3A4 were unaffected [1]. Structure-function analysis established that the substituent at the isoindole nitrogen atom is the dominant determinant of CYP2C9/19 activity [1]. The target compound bears an unsubstituted phthalimide NH, positioning it in a distinct SAR subcategory relative to N-alkyl or N-aryl phthalimide congeners. Although a direct IC50 value for the target compound is not publicly available, this class-level selectivity signature provides a rationale for prioritizing this specific substitution pattern in hepatic metabolism interaction studies.

CYP450 inhibition drug-drug interaction phthalimide SAR CYP2C9 CYP2C19

Tosyl vs. Chlorobenzenesulfonyl Substituent Differentiation: Impact on Physicochemical Properties and Binding Topology

The target compound’s 4-methylbenzenesulfonyl (tosyl) group differentiates it from the closest commercially cataloged analog, 4-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide (CAS 923101-16-0) [1]. The tosyl substituent (CH3, Hammett σp = -0.17) is electron-donating and moderately lipophilic (π = +0.56), whereas the 4-chloro substituent (Cl, σp = +0.23; π = +0.71) introduces electron-withdrawing character, a larger van der Waals radius, and potential halogen-bonding capability. These divergent electronic and steric profiles are predicted to shift hydrogen-bond acceptor strength at the sulfonyl oxygens and alter the conformational preferences of the butanamide linker, resulting in measurably different target binding poses and ADME properties.

sulfonyl substituent effect lipophilicity halogen bonding tosyl structure-property relationships

Butanamide Linker Length Defines Conformational Flexibility Relative to Shorter-Linker Analogs

The target compound’s four-methylene butanamide linker (5 rotatable bonds between the amide carbonyl and the sulfonyl sulfur) provides greater conformational freedom than the three-methylene propanamide linker (4 rotatable bonds) found in 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide . Similarly, the target compound incorporates a linker that is significantly longer than the direct sulfonamide attachment (1 rotatable bond) in N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide . Increased rotatable bond count and extended reach between the phthalimide core and the sulfonyl pharmacophore directly impact entropic binding costs and the accessible conformational ensemble in solution and in protein binding pockets.

linker optimization conformational flexibility rotatable bonds pharmacophore butanamide vs. propanamide

Experimentally Measured DMSO Solubility Enables Reliable In Vitro Assay Design

The compound’s solubility in DMSO has been experimentally determined as 18 mg/mL (52.57 mM) under sonication-assisted dissolution conditions at ambient temperature . This quantitative solubility datum allows precise calculation of stock solution volumes for biochemical and cell-based assays. For example, preparation of a 10 mM DMSO stock requires 0.58 mL of solvent per 5 mg of compound, while a 1 mM working dilution requires 2.92 mL per 5 mg . This level of characterization contrasts with many catalog analogs for which only nominal or predicted solubility values are available, reducing experimental uncertainty in dose-response studies.

solubility DMSO stock solution assay preparation biochemical screening formulation

Synthetic Accessibility and Catalog Availability vs. Custom Synthesis of Non-Commercial Analogs

The target compound is available as an off-the-shelf catalog product from multiple commercial suppliers, reducing procurement lead times to days rather than the weeks or months required for de novo custom synthesis of non-commercial analogs . In contrast, several structurally informative comparators—such as the benzylsulfonyl variant, the propanamide-linked analog, and the fluorobenzenesulfonamide derivative—are either not commercially listed or available only through custom synthesis routes, introducing timelines of 4–8 weeks and batch-to-batch variability risks . The target compound’s established supply chain supports rapid SAR follow-up and reproducible biological testing across independent laboratories.

chemical procurement commercial availability lead time custom synthesis building block

Phthalimide Core as a Metabolic Soft Spot: Implications for Prodrug Design and Metabolite Identification

The 1,3-dioxoisoindoline (phthalimide) ring is susceptible to hydrolytic ring-opening under physiological conditions, generating phthalamic acid derivatives [1]. In the broader phthalimide chemotype, this metabolic lability has been exploited for prodrug design, where the phthalimide serves as a masked amine or carboxylic acid precursor [1]. The target compound’s unsubstituted phthalimide NH distinguishes it from N-substituted phthalimides, which generally exhibit greater metabolic stability due to steric and electronic protection of the imide carbonyls. This differential hydrolytic susceptibility may be leveraged for controlled release applications or, conversely, must be accounted for when metabolic stability is desired.

phthalimide metabolism hydrolysis prodrug strategy metabolite identification CYP metabolism

Best-Fit Research and Industrial Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide


CYP2C9/19 Isoform-Selective Inhibition Profiling in Early Drug-Drug Interaction Assessment

The phthalimide chemotype’s demonstrated selectivity for CYP2C9 and CYP2C19 over CYP2D6 and CYP3A4 [1] makes the target compound a suitable candidate probe for hepatic cytochrome P450 inhibition panels. Its unsubstituted phthalimide NH architecture places it within a specific SAR cluster that can be systematically compared against N-substituted analogs to map substituent-dependent shifts in isoform selectivity. Researchers procuring this compound can generate experimental IC50 values against major CYP isoforms and benchmark them against the class-level selectivity fingerprint reported by Kolukisaoglu et al. [1].

Structure–Activity Relationship (SAR) Expansion Around the Sulfonyl Aryl Substituent

The target compound’s tosyl group (4-methylphenylsulfonyl) serves as a reference point for comparative SAR studies against the 4-chlorobenzenesulfonyl analog (CAS 923101-16-0) and other substituted phenylsulfonyl variants [1]. By procuring the target compound alongside its chloro analog, medicinal chemistry teams can directly measure the impact of aryl substituent electronic character (Hammett σp: -0.17 vs. +0.23) and lipophilicity (π: +0.56 vs. +0.71) on in vitro potency, selectivity, and ADME endpoints, generating actionable SAR for lead optimization [1].

Linker Length Optimization in Pharmacophore Modeling and Conformational Analysis

The butanamide linker (4 methylene units) of the target compound provides a scaffold for evaluating the entropic and enthalpic contributions of linker length to target binding [1]. In side-by-side assays with the propanamide-linked analog (3 methylene units) and direct sulfonamide-linked derivatives, the target compound enables determination of the optimal spacer length for bridging the phthalimide anchor point and the sulfonyl pharmacophore. This is particularly relevant for programs targeting enzymes or receptors with deep, flexible binding pockets that can accommodate extended ligand conformations [1].

Prodrug Feasibility Assessment Leveraging Phthalimide Hydrolytic Lability

The unsubstituted phthalimide NH renders the target compound susceptible to hydrolytic ring-opening, a property that can be exploited for prodrug strategies where the phthalimide serves as a transient protecting group for a primary amine or carboxylic acid payload [1]. The compound can be incubated in plasma, liver microsomes, or S9 fractions to quantify the rate of phthalimide hydrolysis and identify the resulting phthalamic acid metabolite by LC-MS/MS. This application scenario is directly relevant to programs seeking controlled release or metabolite-driven activity [1].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.